REACTION_CXSMILES
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[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9](OCC)(=[O:15])[C:10](OCC)=[O:11]>>[NH:8]1[C:10](=[O:11])[C:9](=[O:15])[NH:1][C:2]2[N:3]=[CH:4][CH:5]=[CH:6][C:7]1=2
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Name
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|
Quantity
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75 g
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Type
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reactant
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Smiles
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NC1=NC=CC=C1N
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Name
|
|
Quantity
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291 mL
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Type
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reactant
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Smiles
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C(C(=O)OCC)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Type
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CUSTOM
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Details
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The resulting suspension was stirred for 1 hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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the ethanol was distilled off the reaction mixture
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Type
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WAIT
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Details
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the temperature was elevated to 160° C. for a further 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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to cool to RT
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Type
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ADDITION
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Details
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diluted with diethyl ether (200 ml)
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Type
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CUSTOM
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Details
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the solid was isolated by filtration
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Type
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CUSTOM
|
Details
|
dried in a vacuum oven
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Type
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CUSTOM
|
Details
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sonicated for 1 hour
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Duration
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1 h
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Type
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FILTRATION
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Details
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The suspension was filtered
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Type
|
CUSTOM
|
Details
|
dried (vacuum oven overnight)
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Duration
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8 (± 8) h
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |